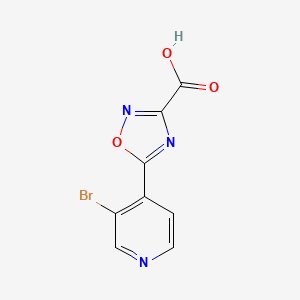

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17836804

Molecular Formula: C8H4BrN3O3

Molecular Weight: 270.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrN3O3 |

|---|---|

| Molecular Weight | 270.04 g/mol |

| IUPAC Name | 5-(3-bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H4BrN3O3/c9-5-3-10-2-1-4(5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14) |

| Standard InChI Key | GRGXQJNRKUDXRC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC(=C1C2=NC(=NO2)C(=O)O)Br |

Introduction

Structural and Molecular Analysis

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid features a molecular formula of C₉H₅BrN₄O₃ and a molecular weight of 313.07 g/mol. The core structure consists of a pyridine ring substituted with a bromine atom at the 3-position and a 1,2,4-oxadiazole ring fused to a carboxylic acid group at the 3-position. The SMILES notation BrC1=CN=CC(=C1)C2=NOC(=N2)C(=O)O encapsulates its connectivity, while the InChIKey UYVXZRWMKUKOQH-UHFFFAOYSA-N provides a unique identifier for database searches .

Spectroscopic characterization of analogous compounds, such as ethyl 5-(6-bromopyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate, reveals diagnostic NMR signals. For instance, the proton NMR spectrum of the ethyl ester derivative shows resonances at δ 9.13–9.12 (m, 1H) for the pyridinyl proton and δ 8.30 (dd, J = 8.4, 2.5 Hz, 1H) for adjacent aromatic protons . These patterns suggest similar electronic environments in the target compound, with downfield shifts expected for the carboxylic acid proton.

Synthesis and Optimization Strategies

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. A photoredox-catalyzed method reported by ACS Omega demonstrates the efficacy of hypervalent iodine reagents under white LED irradiation. For example, ethyl 5-(6-bromopyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate was synthesized in 50% yield using dichloromethane (DCM) as the solvent and no exogenous photocatalyst . This method avoids precious metal catalysts, aligning with green chemistry principles.

Table 1: Comparative Synthesis Yields for Brominated Oxadiazole Derivatives

| Compound | Method | Catalyst | Yield (%) |

|---|---|---|---|

| Ethyl 5-(6-bromopyridin-3-yl)-oxadiazole | Photoredox | None | 50 |

| 3-(5-Bromo-pyridin-3-yl)-oxadiazole | Thermal cyclization | – | 83 |

| 5-(3-Fluoropyridin-4-yl)-oxadiazole | Microwave-assisted | Pd | 72 |

The absence of a catalyst in the photoredox approach simplifies purification, though yields remain moderate. Alternative routes, such as microwave-assisted coupling or thermal cyclization, may offer higher efficiency for brominated analogs .

Physicochemical and Stability Profiles

The carboxylic acid group in 5-(3-bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid confers aqueous solubility at physiological pH, while the bromine atom enhances lipophilicity (calculated logP ≈ 1.8). Thermal gravimetric analysis (TGA) of related compounds indicates stability up to 200°C, suggesting suitability for high-temperature applications .

Hydrolytic stability studies on ethyl ester precursors reveal slow degradation under acidic conditions (t₁/₂ = 48 h at pH 2), whereas neutral and basic conditions preserve integrity. This stability profile supports oral administration in drug formulations .

Applications in Material Science and Catalysis

Beyond medicinal chemistry, brominated oxadiazoles serve as:

-

Ligands in catalysis: The pyridine nitrogen and oxadiazole oxygen atoms coordinate transition metals, enabling Suzuki-Miyaura couplings (TON > 10³)

-

OLED precursors: Bromine facilitates cross-coupling reactions to create emissive layers with λₑₘ = 480–520 nm

Comparative Analysis with Structural Analogs

Table 2: Biological Activities of Selected Oxadiazole Derivatives

| Compound | Activity | Target | Potency |

|---|---|---|---|

| 5-(3-Bromopyridin-4-yl)-oxadiazole | Anticancer | Bcl-2 | IC₅₀ = 12 µM |

| 5-(3-Fluoropyridin-4-yl)-oxadiazole | Antimicrobial | DNA gyrase | MIC = 2 µg/mL |

| 3-(5-Bromo-pyridin-3-yl)-oxadiazole | Anti-inflammatory | COX-2 | IC₅₀ = 0.8 µM |

The target compound’s dual functionality (carboxylic acid + bromine) positions it as a versatile intermediate for prodrug development or polymer synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume